Home > Products > Screening Compounds P53258 > 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide
1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide - 1421500-43-7

1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide

Catalog Number: EVT-3042499
CAS Number: 1421500-43-7
Molecular Formula: C16H16FN3O3S
Molecular Weight: 349.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GDC-0994 (22)

  • Compound Description: GDC-0994 (22) is an orally bioavailable small-molecule inhibitor selective for ERK kinase activity. It is currently in early clinical development. []
  • Relevance: While GDC-0994 does not share the core structure of 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide, it serves as an example of a targeted kinase inhibitor within the same project. This suggests that the target compound, 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide, might also be investigated for potential kinase inhibitory activities.

Hu7691 (B5)

  • Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity observed with other Akt inhibitors. It has shown excellent anticancer cell proliferation potencies and received IND approval from the NMPA. []
  • Relevance: Like 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide, Hu7691 features a central pyrazole ring substituted with a methyl group and an amide linkage. This structural similarity, particularly within the pyrazole moiety, highlights a potential shared pharmacophore and suggests that the target compound might also exhibit activity against Akt or related kinase targets.

Acrizanib (LHA510)

  • Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery as a therapy for neovascular age-related macular degeneration. []
  • Relevance: Similar to 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide, Acrizanib contains a substituted pyrazole ring and an amide group, indicating potential similarities in their binding properties and pharmacological profiles. The fact that Acrizanib is designed for topical ocular delivery suggests that 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide, with appropriate modifications, might also be explored for similar applications.

(Z)-4-(((4-Fluorophenyl)amino)(furan-2-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

  • Compound Description: This compound features a pyrazolone ring system with a furan-2-yl substituent. Its crystal structure has been determined by X-ray crystallography. []
  • Relevance: The presence of both a furan-2-yl and a pyrazole ring within this compound makes it structurally similar to 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide. This overlap in key structural features suggests potential similarities in their physicochemical properties and potential biological activities.

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and evaluated for its inhibitory potency against kinases with a rare cysteine in their hinge region, such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
  • Relevance: Both this compound and 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide belong to the chemical class of substituted pyrazoles. The exploration of kinase inhibitory activity for N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine suggests that 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide might also be investigated for similar properties.

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate

  • Compound Description: This compound, a tosylate salt, is a neutrophil elastase inhibitor under development by AstraZeneca. []
  • Relevance: The presence of a 1-methyl-1H-pyrazol-5-yl moiety in this compound links it structurally to 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide. This structural similarity, focusing on the substituted pyrazole ring, suggests that the target compound might also be investigated for potential neutrophil elastase inhibitory activity.

7. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide * Compound Description: This compound is a potent and selective Akt inhibitor with improved cutaneous safety compared to earlier Akt inhibitors. It has shown promising kinase selectivity and excellent anticancer cell proliferation potencies. [, ]* Relevance: This compound and 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide both contain a 1-methyl-1H-pyrazol-5-yl group, highlighting this structural motif as potentially important for biological activity, particularly related to Akt inhibition. ,

8. N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide Hydrochloride* Compound Description: This compound, specifically its crystalline hydrochloride salt, is described as an improved AKT inhibiting compound. [, ]* Relevance: This compound shares a 4-chloro-1-methyl-1H-pyrazol-5-yl substituent with 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide. The similar substitution pattern within the pyrazole ring, especially the presence of chlorine and methyl groups, suggests they might share similar binding modes and potentially exhibit comparable biological activities. ,

9. 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)* Compound Description: MK-8033 is a dual c-Met/Ron kinase inhibitor under investigation for cancer treatment. Notably, it exhibits preferential binding to the activated kinase conformation. []* Relevance: Both MK-8033 and 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide belong to the sulfonamide class of compounds, suggesting potential similarities in their physicochemical properties and binding interactions with biological targets. The fact that MK-8033 is a dual kinase inhibitor suggests that 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide, with its sulfonamide group, might also interact with kinase targets.

10. (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine* Compound Description: This novel compound was synthesized via a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde. []* Relevance: The presence of a 1-methyl-1H-pyrazol-5-yl group in both this compound and 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide highlights the relevance of this specific pyrazole substitution pattern. It suggests a potential shared pharmacophore and encourages the exploration of similar synthetic strategies for the target compound.

Properties

CAS Number

1421500-43-7

Product Name

1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide

IUPAC Name

1-(3-fluorophenyl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]methanesulfonamide

Molecular Formula

C16H16FN3O3S

Molecular Weight

349.38

InChI

InChI=1S/C16H16FN3O3S/c1-20-15(16-6-3-7-23-16)9-14(19-20)10-18-24(21,22)11-12-4-2-5-13(17)8-12/h2-9,18H,10-11H2,1H3

InChI Key

IQWJMLKROBYNKG-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)CNS(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.